
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea typically involves the reaction of 4-chloro-2-methylaniline with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosating agent in situ, which then reacts with the amine to form the desired nitrosourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrosourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to alkylate DNA.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products .
作用机制
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the formation of cross-links in DNA, thereby inhibiting DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
- 4-Chloro-2-methylaniline
Uniqueness
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is unique due to its specific nitrosourea group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable intermediates and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
CAS 编号 |
92085-21-7 |
|---|---|
分子式 |
C9H10ClN3O2 |
分子量 |
227.65 g/mol |
IUPAC 名称 |
3-(4-chloro-2-methylphenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)3-4-8(6)11-9(14)13(2)12-15/h3-5H,1-2H3,(H,11,14) |
InChI 键 |
CSRDQKHXESFLAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


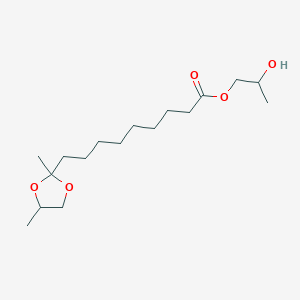

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
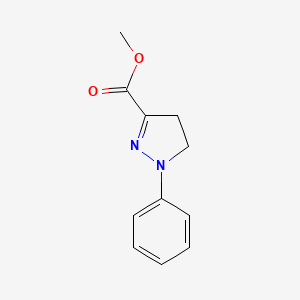
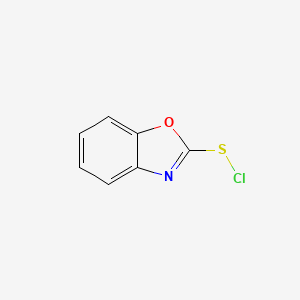
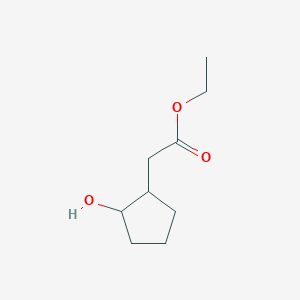
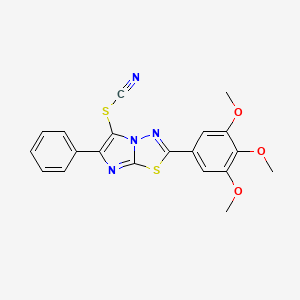
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
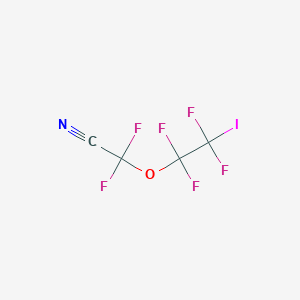
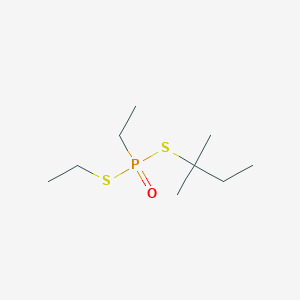

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
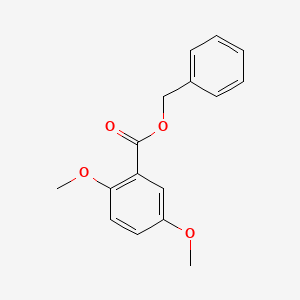
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
